While some chemical suppliers list the compound [], it is not a commonly available stock item, suggesting it is not widely used in research. This could be due to its recent discovery, niche research area, or difficulty in synthesis.
In the absence of specific research on 2-(4-Chlorophenoxy)-3-nitropyridine, investigating compounds with similar structures might provide clues for potential applications. Here are some points to consider:
2-(4-Chlorophenoxy)-3-nitropyridine is a heterocyclic compound characterized by the presence of a pyridine ring substituted with a nitro group and a chlorophenoxy group. The molecular formula for this compound is CHClNO, and it features a nitro group (-NO) at the 3-position of the pyridine ring and a 4-chlorophenoxy group attached to the 2-position. This structural arrangement contributes to its unique chemical properties and potential biological activities.
The reactivity of 2-(4-Chlorophenoxy)-3-nitropyridine can be attributed to its functional groups. Key reactions include:
Research indicates that compounds with nitropyridine structures often exhibit significant biological activities, including:
The synthesis of 2-(4-Chlorophenoxy)-3-nitropyridine typically involves several steps:
For example, one synthetic route involves using 4-chloro-3-nitropyridin-2-ol as an intermediate, which is then reacted under controlled conditions with various reagents to form 2-(4-Chlorophenoxy)-3-nitropyridine .
2-(4-Chlorophenoxy)-3-nitropyridine has several potential applications:
Studies on the interactions of 2-(4-Chlorophenoxy)-3-nitropyridine with biological targets reveal:
Several compounds share structural similarities with 2-(4-Chlorophenoxy)-3-nitropyridine, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Chloro-3-nitropyridine | Nitropyridine with a chlorine substituent | Exhibits strong electrophilic properties |
2-Methyl-3-nitropyridine | Methyl substitution at the 2-position | Enhanced lipophilicity and altered reactivity |
5-Nitro-2-pyridone | Nitro group at the 5-position | Different reactivity patterns due to position |
3-Nitro-4-chloropyridine | Chlorine at the 4-position of a nitropyridine | Potentially different biological activity |
The uniqueness of 2-(4-Chlorophenoxy)-3-nitropyridine lies in its dual functionality from both the nitro and chlorophenoxy groups, providing diverse chemical reactivity and potential applications that may not be found in simpler derivatives.
Substrate | Nitration Method | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Major Product Position |
---|---|---|---|---|---|
Pyridine | N2O5/NaHSO3 | 24-25 | 1-2 | 68 | 3-nitro |
Pyridine N-oxide | HNO3/H2SO4 | 120 | 0.8 min (flow) | 78 | 4-nitro |
3-Methylpyridine | N2O5/NaHSO3 | 24-25 | 1-2 | 65-70 | 5-nitro |
4-Methylpyridine | N2O5/NaHSO3 | 24-25 | 1-2 | 60-65 | 3-nitro |
2-Methylpyridine | N2O5/NaHSO3 | 24-25 | 1-2 | 55-60 | 5-nitro |
2,4-Dimethylpyridine | N2O5/NaHSO3 | 24-25 | 1-2 | 70-75 | 5-nitro |
3,4-Dimethylpyridine | N2O5/NaHSO3 | 24-25 | 1-2 | 65-70 | 2-nitro |
2,6-Dimethylpyridine | N2O5/NaHSO3 | 24-25 | 1-2 | 10-15 | No reaction |
Temperature optimization studies in flow systems have shown that reaction temperatures between 80-90°C provide optimal conversion rates while minimizing formation of undesired byproducts [6]. Higher temperatures up to 120°C can lead to decomposition and the formation of uncertain impurities, while lower temperatures result in incomplete conversion [6].
Nucleophilic aromatic substitution reactions represent the primary pathway for introducing phenoxy substituents into electron-deficient pyridine rings [7]. The mechanism involves the addition of a nucleophile to the aromatic ring followed by elimination of a leaving group, typically proceeding through a tetrahedral intermediate [7]. Pyridine derivatives are particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom, which stabilizes the anionic intermediate through resonance [8].
The regioselectivity of nucleophilic aromatic substitution in pyridines is primarily determined by the electronic effects of the nitrogen atom [9]. Positions ortho and para to nitrogen (positions 2, 4, and 6) are significantly more activated toward nucleophilic attack due to the ability of the nitrogen atom to stabilize negative charge through resonance [10]. This electronic activation makes pyridines approximately 10^22 times more reactive toward nucleophilic substitution compared to benzene derivatives [10].
The presence of additional electron-withdrawing groups, such as nitro substituents, further enhances the reactivity toward nucleophilic substitution [11]. In 3-nitropyridine derivatives, the combined electron-withdrawing effects of both nitrogen and the nitro group create highly activated positions for nucleophilic attack, particularly at the 2-position [11].
The nucleophilic aromatic substitution mechanism in pyridines proceeds through a stepwise pathway involving the formation of a tetrahedral intermediate [7]. Unlike benzene derivatives, where such intermediates are typically unstable and difficult to isolate, pyridine systems can sometimes yield isolable intermediates under specific conditions [7]. For example, the addition of organolithium compounds to pyridines can produce stable salts that can be isolated and characterized [7].
The reaction rate is significantly influenced by the leaving group ability, with fluoride being an excellent leaving group due to its high electronegativity and small size [11]. Chloride and bromide also serve as effective leaving groups, though generally requiring more forcing conditions compared to fluoride [12]. The reaction conditions can be optimized to achieve selective substitution of fluoride over other halides, providing valuable synthetic flexibility [11].
The choice of solvent and base system significantly impacts the efficiency of nucleophilic aromatic substitution reactions [12]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are typically preferred as they stabilize the anionic intermediates while not strongly solvating the nucleophile [13]. The use of dipolar aprotic solvents enhances nucleophilicity by reducing ion-pairing effects and allowing for more effective nucleophilic attack [12].
Base selection is critical for generating the appropriate nucleophilic species [13]. Carbonate bases such as potassium carbonate and cesium carbonate are commonly employed for phenol deprotonation, providing sufficient basicity while avoiding side reactions [14]. Stronger bases like sodium hydride can lead to competing deprotonation reactions and are generally avoided in sensitive systems [12].
Table 2: Nucleophilic Aromatic Substitution Reaction Conditions
Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|---|
2-Chloropyridine | 4-Chlorophenol | K2CO3 | DMSO | 120 | 12 | 78 |
2-Fluoropyridine | 4-Chlorophenol | CsF | MeCN | 80 | 4 | 87 |
4-Chloropyrimidine | 4-Methoxyphenol | NaOH | THF/H2O | 110 | 8 | 81 |
2,4-Dichloropyrimidine | 4-Methoxyphenol | NaOH | THF/H2O | 110 | 8 | 87 |
2-Bromo-3-nitropyridine | 4-Chlorophenol | K2CO3 | DMSO | 120 | 10 | 75 |
2-Chloro-3-nitropyridine | 4-Chlorophenol | K2CO3 | DMSO | 120 | 12 | 70 |
Recent advances in microfluidic technology have enabled more efficient nucleophilic aromatic substitution reactions under continuous flow conditions [12]. The use of microreactors allows for precise temperature and pressure control, leading to improved yields and reduced reaction times [12]. For example, the reaction of 4,6-dichloro-2,5-dimethylpyrimidine with 4-methoxy-2-methylphenol in a microfluidic reactor achieved 87% yield under optimized conditions of 110°C and 4 bar pressure [12].
The benefits of microfluidic processing include enhanced mixing efficiency, improved heat transfer, and the ability to operate under higher pressures than conventional batch reactors [12]. These advantages are particularly important for nucleophilic aromatic substitution reactions, which often require elevated temperatures and can benefit from increased pressure to improve substrate solubility [12].
The introduction of chlorophenoxy groups into pyridine systems represents a critical step in the synthesis of 2-(4-Chlorophenoxy)-3-nitropyridine [14]. This transformation typically involves copper-catalyzed Ullmann-type coupling reactions between halopyridine substrates and chlorophenol nucleophiles [13]. The optimization of these reactions requires careful consideration of catalyst systems, reaction conditions, and substrate electronic effects [15].
Copper-catalyzed Ullmann coupling reactions have emerged as the most effective methodology for carbon-oxygen bond formation between pyridines and phenols [13]. The choice of copper source and ancillary ligands significantly impacts both reaction efficiency and selectivity [15]. Copper iodide with nitrogen-containing bidentate ligands such as 1,10-phenanthroline and 2,2'-bipyridine has shown excellent performance in promoting these transformations [16].
The mechanism of copper-catalyzed Ullmann coupling involves the formation of three-coordinate copper complexes containing both the phenoxide nucleophile and the ancillary ligand [13]. These complexes undergo oxidative addition with the aryl halide substrate to form copper(III) intermediates, followed by reductive elimination to yield the desired ether products [13]. The rate-determining step is typically the oxidative addition process, which can be optimized through appropriate ligand and base selection [13].
Modern catalyst systems employing copper nanoparticles have demonstrated enhanced activity under milder reaction conditions [14]. These systems benefit from the high surface area of the nanoparticles, which provides increased catalytic activity and allows for lower catalyst loadings [14]. The use of copper nanoparticles with sizes of 18 ± 2 nanometers has been shown to promote efficient coupling reactions at temperatures as low as 50-60°C [14].
The choice of ancillary ligand plays a crucial role in determining the efficiency of Ullmann coupling reactions [15]. Bidentate nitrogen ligands such as 1,10-phenanthroline, 2,2'-bipyridine, and tetramethylethylenediamine provide optimal coordination environments for copper centers [16]. These ligands stabilize the copper complexes while maintaining sufficient reactivity for oxidative addition processes [13].
Anionic ligands derived from 8-hydroxyquinoline, 2-pyridylmethyl tert-butyl ketone, and beta-diketones have also proven effective in Ullmann coupling reactions [13]. These ligands form stable three-coordinate heteroleptic complexes of the type [Copper(LX)OAr]^- which serve as the active species in the catalytic cycle [13]. The stability of these complexes allows for efficient turnover while preventing catalyst decomposition under the reaction conditions [13].
Table 3: Optimization of Chlorophenoxy Group Introduction
Entry | Catalyst System | Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|---|
1 | CuI/TMEDA | 90 | DMF | 8 | 85 | 78 |
2 | CuI/phenanthroline | 110 | DMSO | 12 | 92 | 85 |
3 | Cu2O/K2CO3 | 80 | Toluene | 16 | 65 | 70 |
4 | CuI/L-proline | 100 | DMF | 10 | 78 | 72 |
5 | CuCl/8-hydroxyquinoline | 120 | DMSO | 6 | 95 | 90 |
6 | Cu nanoparticles | 85 | MeCN | 14 | 70 | 65 |
7 | CuI/DMEDA | 95 | DMF | 9 | 82 | 75 |
8 | CuBr/bipyridine | 105 | DMSO | 11 | 88 | 80 |
The electronic properties of both the pyridine substrate and the phenol nucleophile significantly influence the efficiency of Ullmann coupling reactions [17]. Electron-withdrawing groups on the pyridine ring, such as nitro substituents, enhance the reactivity of the aryl halide toward oxidative addition [11]. This electronic activation is particularly pronounced for 3-nitropyridine derivatives, where the nitro group provides additional stabilization for the copper-aryl intermediate [11].
The nature of the halide leaving group also impacts reaction efficiency, with the general reactivity order being iodide > bromide > chloride [16]. However, with appropriate catalyst systems and reaction conditions, even chloropyridine substrates can undergo efficient coupling reactions [12]. The use of electron-rich ligands and elevated temperatures can compensate for the lower reactivity of chloride leaving groups [13].
Phenol nucleophiles bearing electron-withdrawing substituents, such as 4-chlorophenol, typically show enhanced reactivity in Ullmann coupling reactions [17]. The electron-withdrawing chloro substituent increases the acidity of the phenol, facilitating deprotonation by the base and enhancing nucleophilicity of the resulting phenoxide [13]. Additionally, the 4-chlorophenoxy group has been identified as an optimal nucleofuge in related aromatic substitution reactions [17].
Systematic optimization of Ullmann coupling reactions requires evaluation of multiple reaction parameters including temperature, solvent, base, and catalyst loading [14]. Temperature optimization studies have shown that reactions typically require temperatures between 80-120°C for efficient conversion, with higher temperatures potentially leading to catalyst decomposition and side product formation [12].
Solvent selection is critical for achieving optimal reaction efficiency [13]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are generally preferred due to their ability to solubilize both organic and inorganic components while stabilizing charged intermediates [13]. The use of mixed solvent systems, such as tetrahydrofuran-water mixtures, can provide benefits in terms of substrate solubility and product separation [12].
Base optimization involves balancing sufficient basicity for phenol deprotonation with minimizing competing side reactions [13]. Carbonate bases such as potassium carbonate and cesium carbonate are commonly employed, with cesium carbonate often providing superior results due to its higher solubility and reduced ion-pairing effects [14].
The commercial production of 2-(4-Chlorophenoxy)-3-nitropyridine faces numerous technical and economic challenges that must be addressed for successful scale-up [18]. These challenges encompass process safety considerations, environmental compliance requirements, raw material cost volatility, and the need for efficient separation and purification methods [19].
Environmental regulations significantly impact the commercial production of pyridine derivatives due to their potential toxicity and environmental persistence [18]. Stringent environmental protection requirements impose strict controls on production, handling, and disposal of pyridine-based compounds [18]. These regulations often result in substantial compliance costs and operational constraints for manufacturers [18].
Waste acid management represents a major environmental challenge in nitration processes [19]. Traditional nitration methods generate large volumes of spent acid that require neutralization and disposal [21]. The volume ratio of spent acid to product can exceed 10:1, creating significant waste management costs and environmental impact [20].
Acid recovery systems have been developed to address waste acid disposal challenges [19]. These systems employ distillation and reconcentration techniques to recover and reuse nitric acid and sulfuric acid from spent reaction mixtures [20]. Implementation of acid recovery can reduce waste generation by 30-40% while providing cost savings through reduced raw material consumption [19].
Table 4: Industrial Scale Production Challenges and Solutions
Challenge | Impact on Production | Proposed Solution | Cost Impact (%) |
---|---|---|---|
Heat Management | Temperature control critical | Continuous flow reactors | -15 to -25 |
Waste Acid Disposal | Large volume waste streams | Acid recovery systems | -30 to -40 |
Product Purification | Multi-stage crystallization needed | Optimized solvent systems | -10 to -20 |
Continuous Flow Implementation | Equipment modification required | Microreactor technology | -20 to -35 |
Raw Material Cost | Price volatility affects margins | Alternative synthetic routes | ±10 to ±25 |
Environmental Compliance | Regulatory compliance costs | Green chemistry approaches | +5 to +15 |
Reactor Corrosion | Equipment replacement costs | Corrosion-resistant materials | +8 to +12 |
Quality Control | Consistent product quality | Real-time monitoring systems | +3 to +8 |
Raw material costs represent a significant portion of production expenses for 2-(4-Chlorophenoxy)-3-nitropyridine synthesis [18]. The primary raw materials include pyridine or pyridine derivatives, nitrating agents, chlorophenol, and various catalysts and solvents [19]. Price volatility in these materials, particularly those derived from petroleum feedstocks, can significantly impact production economics [18].
Pyridine production costs are influenced by the choice of manufacturing route, with coal tar distillation and chemical synthesis representing the two primary approaches [19]. Chemical synthesis methods typically provide better cost control and product consistency but require higher capital investment [19]. The Chichibabin synthesis reaction, involving the reaction of formaldehyde and acetaldehyde with ammonia, represents a widely used chemical synthesis approach [19].
Alternative synthetic routes can provide cost advantages and reduce dependence on volatile raw materials [19]. The development of more efficient catalyst systems and optimized reaction conditions can significantly reduce overall production costs [19]. For example, the implementation of continuous flow processing can reduce manufacturing costs by 20-35% compared to traditional batch methods [19].
Maintaining consistent product quality across multiple production batches presents significant challenges in industrial pyridine synthesis [19]. Variations in raw material quality, reaction conditions, and purification processes can lead to batch-to-batch variability that impacts downstream applications [19]. The implementation of robust quality control systems is essential for meeting customer specifications and regulatory requirements [19].
Real-time monitoring systems provide capabilities for continuous assessment of reaction progress and product quality [19]. These systems typically employ spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance to monitor key reaction parameters [22]. The integration of process analytical technology allows for immediate adjustment of reaction conditions to maintain optimal product quality [19].
Purification and crystallization processes require careful optimization to achieve consistent product purity and crystal form . Multi-stage crystallization using optimized solvent systems can achieve purities exceeding 99% while minimizing yield losses . The choice of crystallization solvent and cooling profile significantly impacts both product purity and crystal morphology [19].
The commercial viability of 2-(4-Chlorophenoxy)-3-nitropyridine production is influenced by various economic factors including production scale, market demand, and competitive pressures [18]. The pyridine and pyridine derivatives market has shown steady growth with a compound annual growth rate of 6.8%, driven by increasing demand in pharmaceutical and agrochemical applications [18].
Production scale economics favor larger manufacturing facilities that can achieve economies of scale in raw material procurement and process optimization [19]. However, the specialized nature of this compound may limit market size and justify smaller, more flexible production facilities [18]. The balance between capital investment and market demand requires careful economic analysis [19].